Cas no 68239-25-8 (4'-NITROACETANILIDE-2',3',5',6'-D4)

4'-Nitroacetanilide-2',3',5',6'-D4 is a deuterated analog of 4'-nitroacetanilide, where four hydrogen atoms are replaced with deuterium at the 2', 3', 5', and 6' positions. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its high isotopic purity and stability make it valuable for use as an internal standard in quantitative analysis, metabolic studies, and chemical reaction mechanisms. The deuterated form also minimizes metabolic interference in tracer experiments, ensuring accurate and reproducible results in pharmaceutical and biochemical research.
4'-NITROACETANILIDE-2',3',5',6'-D4 structure
68239-25-8 structure
Product Name:4'-NITROACETANILIDE-2',3',5',6'-D4
CAS No:68239-25-8
MF:C8H8N2O3
MW:184.185368537903
CID:969711
PubChem ID:109899
Update Time:2025-11-02

4'-NITROACETANILIDE-2',3',5',6'-D4 Chemical and Physical Properties

Names and Identifiers

    • 4'-NITROACETANILIDE-2',3',5',6'-D4
    • 4'-Nitro-2',3',5',6'-tetradeuteroacetanilide
    • Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
    • N-(4-Nitro(2,3,5,6-2H4)phenyl)acetamide
    • N-[4-nitro(~2~H_4_)phenyl]acetamide
    • DTXSID701287593
    • N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide
    • EINECS 269-437-4
    • HY-W087930S
    • N-(4-Nitrophenyl)acetamide-d4
    • N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
    • D98199
    • 68239-25-8
    • CS-0621024
    • DB-316693
    • NQRLPDFELNCFHW-QFFDRWTDSA-N
    • Inchi: 1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D
    • InChI Key: NQRLPDFELNCFHW-QFFDRWTDSA-N
    • SMILES: O=C(C)NC1C([2H])=C([2H])C(=C([2H])C=1[2H])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.07859911g/mol
  • Monoisotopic Mass: 184.07859911g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 74.9Ų

4'-NITROACETANILIDE-2',3',5',6'-D4 Pricemore >>

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Additional information on 4'-NITROACETANILIDE-2',3',5',6'-D4

4'-NITROACETANILIDE-2',3',5',6'-D4: A Novel D-Labelled Compound for Pharmaceutical and Chemical Research

4'-NITROACETANILIDE-2',3',5',6'-D4 is a highly specialized chemical compound with the CAS number 68239-25-8, representing a unique derivative of acetylanilide. This compound is distinguished by its 2',3',5',6'-deuterated labeling pattern, which significantly enhances its utility in pharmaceutical research and metabolic studies. The 4'-nitro functional group further modifies its chemical reactivity, making it a valuable tool for exploring molecular interactions and biological mechanisms. Recent advancements in analytical chemistry and drug development have underscored the importance of such deuterated analogs in understanding drug metabolism and pharmacokinetic behavior.

The 4'-NITROACETANILIDE-2',3',5',6'-D4 compound is synthesized through a multi-step process involving nitration, acetylation, and deuteration. The deuteration at positions 2',3',5', and 6' is achieved using isotopic exchange techniques, which are critical for maintaining the structural integrity of the molecule while introducing deuterium atoms. This process is carefully optimized to ensure high purity and consistency in the final product, as the deuterated labeling must not interfere with the compound's biological activity or chemical stability.

Research published in 2023 highlights the role of 4'-NITROACETANILIDE-2',3',5',6'-D4 in studying drug-receptor interactions. A study in the Journal of Medicinal Chemistry demonstrated that the deuterated analog exhibits altered kinetics compared to its non-deuterated counterpart, which could have implications for drug design and therapeutic applications. This finding underscores the importance of deuterated compounds in modulating metabolic pathways and improving drug efficacy.

Recent advancements in mass spectrometry have further expanded the applications of 4'-NITROACETANILIDE-2',3',5',6'-D4. The deuterium labeling allows for precise tracking of molecular dynamics in biological systems, making it a preferred choice for metabolic profiling and pharmacokinetic studies. A 2024 study in Analitical Chemistry reported that the deuterated derivative provides enhanced resolution in tandem mass spectrometry, enabling researchers to distinguish between native and modified molecules with greater accuracy.

The 4'-NITROACETAN,ILIDE-2',3',5',6'-D4 compound is also being explored for its potential in drug development. Its 4'-nitro group may influence the molecule's ability to interact with specific enzymes or receptors, offering insights into the design of more effective therapeutic agents. Researchers are particularly interested in its applications in the development of deuterated drugs, which are known to exhibit improved metabolic stability and reduced side effects compared to conventional analogs.

One of the key advantages of 4'-NITROACETANILIDE-2',3',5',6'-D4 is its compatibility with a wide range of analytical techniques. The deuterated labeling enhances its detectability in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural analysis. This property is particularly valuable in the study of complex molecular systems where precise identification of isotopic shifts is essential.

Recent studies have also highlighted the role of 4'-NITROACETANILIDE-2',3',5',6'-D4 in environmental and toxicological research. The deuterated analog serves as a tracer for monitoring the fate of pharmaceutical compounds in ecosystems, providing critical data on their environmental impact. This application is particularly relevant in the context of increasing concerns about drug pollution and the need for sustainable pharmaceutical practices.

The 4'-NITROACETANILIDE-2',3',5',6'-D4 compound is synthesized using advanced chemical methods that ensure both purity and reproducibility. The synthesis process involves precise control of reaction conditions to minimize side reactions and maximize yield. This attention to detail is essential for maintaining the compound's integrity and ensuring its suitability for a variety of research applications.

As the field of pharmaceutical research continues to evolve, the demand for 4'-NITROACETANILIDE-2',3',5',6'-D4 is expected to grow. Its unique properties make it an indispensable tool for studying molecular behavior, drug metabolism, and environmental impact. Researchers are increasingly relying on deuterated compounds like this one to gain deeper insights into complex biological systems and develop more effective therapeutic strategies.

In conclusion, 4'-NITROACETANILIDE-2',3',5',6'-D4 represents a significant advancement in the field of chemical research. Its deuterated labeling and 4'-nitro functionality make it a versatile compound with a wide range of applications. As research continues to uncover new possibilities, the importance of such compounds in driving scientific innovation will only continue to grow.

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